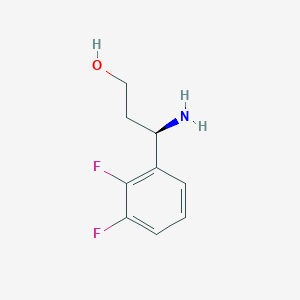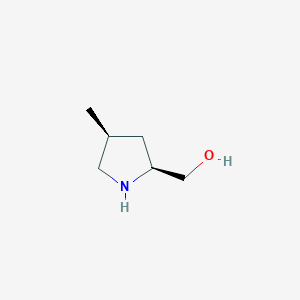
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2S,4S)-4-methylpyrrolidin-2-one with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride can yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced separation techniques, such as chiral chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form a fully saturated pyrrolidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of (2S,4S)-4-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S,4S)-4-methylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Its chiral nature allows for the investigation of stereospecific interactions with biological targets .
Medicine: Its ability to interact with specific biological targets in a stereospecific manner makes it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its chiral properties are exploited in the synthesis of enantiomerically pure compounds .
Mecanismo De Acción
The mechanism of action of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. For example, in medicinal applications, this compound may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Comparación Con Compuestos Similares
(2S,4R)-4-Methylpyrrolidin-2-yl)methanol: This is a diastereomer of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol with different stereochemistry at the 4-position.
(2R,4S)-4-Methylpyrrolidin-2-yl)methanol: Another diastereomer with different stereochemistry at the 2-position.
(2R,4R)-4-Methylpyrrolidin-2-yl)methanol: A diastereomer with different stereochemistry at both the 2- and 4-positions.
Uniqueness: this compound is unique due to its specific (2S,4S) stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
[(2S,4S)-4-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)7-3-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
RJMNAMGXLRMTME-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1C[C@H](NC1)CO |
SMILES canónico |
CC1CC(NC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)


![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)

![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
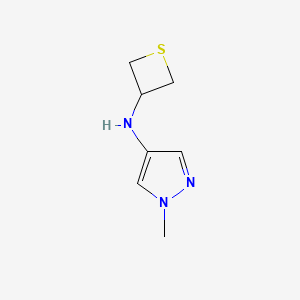

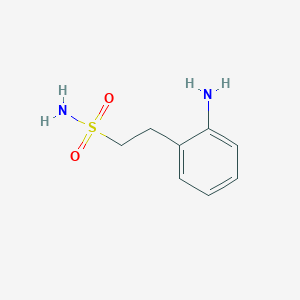
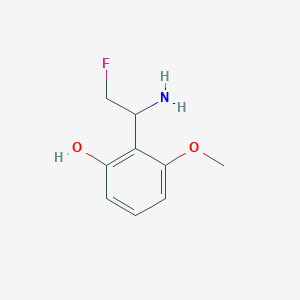
![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)

